molecular formula C11H16Cl2N2O2S B2973459 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride CAS No. 152627-25-3

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride

Cat. No.: B2973459
CAS No.: 152627-25-3
M. Wt: 311.22
InChI Key: YCQUGKJCWLJWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2S·HCl. It is a derivative of benzenesulfonamide and contains a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-substituted benzenesulfonamides.

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the sulfonamide group.

Scientific Research Applications

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride is unique due to its specific substitution pattern and the presence of both a sulfonamide group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-chloro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S.ClH/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10;/h1-4,10,13-14H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQUGKJCWLJWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.